4-Chloro-1-phenylpyrazole

Synthetic Methodology Organometallic Chemistry Halogen Exchange

4-Chloro-1-phenylpyrazole is a halogenated heterocyclic building block whose 4-chloro substituent enables versatile functionalization via Suzuki and Buchwald‑Hartwig couplings. Its established inability to form a Grignard reagent is a deliberate selection criterion that steers chemists toward robust, scalable palladium‑catalyzed routes, avoiding organomagnesium‑related safety concerns and functional‑group incompatibility. The elevated LogP (2.53) enhances lead‑compound permeability, while its solid physical form facilitates automated weighing and parallel synthesis. With production scale up to 500 kg and ≥98% purity (GC), this intermediate reliably supports early‑stage discovery through pilot‑scale synthesis.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 6831-92-1
Cat. No. B182448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-phenylpyrazole
CAS6831-92-1
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
InChIKeyOAWHISBYSDFHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-phenylpyrazole (CAS 6831-92-1): Chemical Class and Core Characteristics for Procurement


4-Chloro-1-phenylpyrazole (CAS 6831-92-1) is a halogenated heterocyclic building block within the 1-phenylpyrazole class, characterized by a chloro substituent at the pyrazole 4-position. This structural feature confers distinct electronic and steric properties compared to its non-halogenated parent compound. The compound is a white to off-white solid with a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the chloro group serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [1]. Its commercial availability in high purity (≥98%) and at kilogram scale supports its use in both early-stage discovery and process development .

Why Substituting 4-Chloro-1-phenylpyrazole with In-Class Analogs Introduces Unacceptable Synthetic and Physicochemical Variability


Direct substitution of 4-chloro-1-phenylpyrazole with other 4-halogenated-1-phenylpyrazoles (e.g., 4-bromo or 4-iodo analogs) or the non-halogenated parent 1-phenylpyrazole is not equivalent. These compounds exhibit divergent reactivity profiles in key synthetic transformations, including Grignard reagent formation and cross-coupling efficiency, which can critically impact yield and impurity profiles. Furthermore, the chloro substituent imparts a distinct lipophilicity (LogP) and electronic character (pKa) that influences compound solubility, membrane permeability, and metabolic stability when the scaffold is incorporated into a final drug candidate. Selecting the incorrect halogen analog can lead to failed synthetic routes, off-target biological activity, or suboptimal ADME properties, undermining the validity of research outcomes [1].

Quantitative Differentiators of 4-Chloro-1-phenylpyrazole for Scientific Selection


Inability to Form Grignard Reagent Distinguishes it from 4-Iodo and 4-Bromo Analogs

4-Chloro-1-phenylpyrazole exhibits a critical and quantifiable difference in its ability to form a Grignard reagent compared to its iodo and bromo counterparts. While 4-iodo-1-phenylpyrazole and 1-(p-bromophenyl)pyrazole readily form the corresponding Grignard reagents, 4-chloro-1-phenylpyrazole fails to do so under identical conditions [1]. This lack of reactivity is a definitive selection criterion for synthetic routes requiring organomagnesium intermediates.

Synthetic Methodology Organometallic Chemistry Halogen Exchange

Enhanced Lipophilicity (LogP) Compared to Non-Halogenated Parent Scaffold

The presence of the 4-chloro substituent in 4-chloro-1-phenylpyrazole significantly increases its lipophilicity relative to the non-halogenated parent compound, 1-phenylpyrazole. The calculated LogP values demonstrate a clear and substantial difference, which will translate to altered pharmacokinetic and solubility profiles in downstream applications [1][2].

Physicochemical Properties ADME Lipophilicity

Increased Acidity (pKa) Relative to Non-Halogenated Parent Scaffold

The electron-withdrawing 4-chloro substituent markedly increases the acidity of 4-chloro-1-phenylpyrazole compared to 1-phenylpyrazole. This shift in pKa value reflects a change in the electronic character of the pyrazole ring, influencing its behavior in acid/base-mediated reactions and potential interactions with biological targets .

Physicochemical Properties Acidity Electronic Effects

Solid Physical State Differentiates it from Liquid 1-Phenylpyrazole for Handling and Formulation

4-Chloro-1-phenylpyrazole exists as a solid at room temperature, with a reported melting point of 74-76 °C . In contrast, the parent compound 1-phenylpyrazole is a clear yellow to brown liquid at room temperature . This difference in physical state is a crucial practical differentiator for procurement, storage, and experimental workflow.

Physical Properties Formulation Handling

High-Value Application Scenarios for 4-Chloro-1-phenylpyrazole Based on Its Verifiable Differentiators


Scaffold for Kinase Inhibitor Development Requiring Specific Lipophilicity and Solid Handling

In medicinal chemistry programs targeting protein kinases, the 4-chloro-1-phenylpyrazole scaffold is a valuable starting point. Its elevated LogP (2.53) [1] compared to 1-phenylpyrazole (1.87) [2] can be exploited to enhance the lipophilicity and cell permeability of lead compounds. Additionally, its solid physical form is advantageous for automated weighing and parallel synthesis workflows commonly used in lead optimization. This combination of predictable physicochemical properties and practical handling makes it a preferred intermediate for building focused kinase inhibitor libraries [3].

Cross-Coupling Substrate in Route Scouting Where Grignard Incompatibility is Advantageous

For synthetic routes that deliberately avoid organomagnesium intermediates due to functional group incompatibility or safety concerns, 4-chloro-1-phenylpyrazole is the logical choice. Its established inability to form a Grignard reagent [4] is not a limitation but a selection criterion, steering chemists toward robust and scalable palladium-catalyzed cross-coupling strategies (e.g., Suzuki, Buchwald-Hartwig) where chloroarenes are preferred substrates. This contrasts with the iodo analog, which may be more costly and prone to deleterious dehalogenation side reactions in certain cross-couplings [5].

Building Block for Agrochemical Discovery Requiring a Solid, Scalable Intermediate

In the development of novel herbicides or fungicides based on the N-phenylpyrazole pharmacophore, 4-chloro-1-phenylpyrazole offers a combination of commercial scalability and desirable physical properties. Vendors report production scale up to 500 kg and high purity (≥98% by GC) , ensuring reliable supply for both laboratory screening and pilot-scale synthesis. Its solid-state form simplifies handling and storage in industrial research settings, making it a more practical and reliable building block than liquid or less stable halogenated analogs.

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